

# Application Notes and Protocols for AR-C155858 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AR-C155858 |           |
| Cat. No.:            | B1667588   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AR-C155858 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2, with Ki values of 2.3 nM and <10 nM, respectively.[1][2] It exhibits no significant activity against MCT4.[1][2] MCTs, particularly MCT1 and MCT2, are crucial for the transport of lactate and other monocarboxylates across cell membranes. In the central nervous system (CNS), these transporters are integral to the Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis, which posits that lactate produced by astrocytes is shuttled to neurons as an energy substrate. Given the emerging role of metabolic dysregulation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, AR-C155858 presents as a valuable pharmacological tool to investigate the role of lactate transport in these pathological processes. These application notes provide an overview of the use of AR-C155858 in neurodegenerative disease models, including detailed protocols for in vitro studies.

#### **Mechanism of Action**

**AR-C155858** inhibits MCT1 and MCT2, thereby blocking the transport of lactate. This disruption of lactate flux can have significant implications for neuronal metabolism and function, particularly under conditions of high energy demand or metabolic stress, which are often associated with neurodegenerative conditions. By inhibiting MCT1 and MCT2, **AR-C155858** can be used to probe the reliance of neurons on astrocytederived lactate and to investigate the



consequences of impaired lactate transport on neuronal viability, synaptic function, and the progression of neurodegenerative pathologies.

### **Data Presentation**

**Inhibitory Activity of AR-C155858** 

| Transporter | Inhibition<br>Constant (Ki) | IC50                                 | Species/Syste<br>m | Reference |
|-------------|-----------------------------|--------------------------------------|--------------------|-----------|
| MCT1        | 2.3 nM                      | 25.0 ± 4.2 nM (L-<br>lactate uptake) | Rat Erythrocytes   | [1]       |
| MCT2        | <10 nM                      | -                                    | Xenopus oocytes    |           |
| MCT4        | No significant inhibition   | -                                    | Xenopus oocytes    | -         |

Cellular Effects of AR-C155858

| Cell Line/Model               | Concentration                                         | Effect                                                                 | Reference |
|-------------------------------|-------------------------------------------------------|------------------------------------------------------------------------|-----------|
| 3xTg-AD Mouse Brain<br>Slices | Not specified, but<br>used to block lactate<br>effect | Abrogated the enhancement of Long-Term Potentiation (LTP) by L-lactate |           |
| 4T1 Breast Cancer<br>Cells    | 20.2 ± 0.2 nM                                         | Inhibition of cell proliferation                                       |           |

## **Experimental Protocols**

## In Vitro Model: Organotypic Hippocampal Slice Cultures from a Mouse Model of Alzheimer's Disease

This protocol is adapted from a study investigating the effects of L-lactate on synaptic plasticity in 3xTg-AD mice, where **AR-C155858** was used to inhibit MCT1/2.

Objective: To assess the role of MCT1/2-mediated lactate transport in synaptic plasticity in an ex vivo model of Alzheimer's disease.



#### Materials:

- 3xTg-AD mice (or other relevant neurodegenerative disease model)
- AR-C155858 (Tocris, Cat. No. 4960 or equivalent)
- Artificial cerebrospinal fluid (aCSF)
- Dissection tools
- Vibratome
- Incubation chamber
- Electrophysiology setup for recording field excitatory postsynaptic potentials (fEPSPs)

#### Procedure:

- Preparation of Organotypic Slices:
  - Anesthetize and decapitate a P21-P30 3xTg-AD mouse.
  - Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
  - Prepare 400 μm thick coronal hippocampal slices using a vibratome.
  - Transfer slices to an interface-style incubation chamber and allow them to recover for at least 1 hour before recording.
- AR-C155858 Treatment:
  - Prepare a stock solution of AR-C155858 in DMSO.
  - Dilute the stock solution in aCSF to the final desired concentration for blocking lactate transport. Based on the literature, a concentration sufficient to abrogate the effects of 2 mM L-lactate would be appropriate. A starting concentration in the low micromolar range is recommended for effective inhibition in brain slices.



- Pre-incubate the hippocampal slices in aCSF containing AR-C155858 for a sufficient duration to ensure target engagement before co-application with L-lactate and induction of LTP.
- Electrophysiological Recording and LTP Induction:
  - Place a slice in the recording chamber perfused with oxygenated aCSF.
  - Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
  - Record baseline fEPSPs for at least 20 minutes.
  - Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
  - Continue recording fEPSPs for at least 60 minutes post-HFS to assess the maintenance of LTP.
- Data Analysis:
  - Measure the slope of the fEPSP.
  - Normalize the fEPSP slope to the baseline average.
  - Compare the degree of LTP potentiation in slices treated with L-lactate alone versus those co-treated with L-lactate and AR-C155858.

## In Vitro Model: Primary Neuronal Cultures

This protocol provides a general framework for using **AR-C155858** to investigate the role of lactate transport in neuronal survival and function in a primary culture model of neurodegeneration.

Objective: To determine the effect of MCT1/2 inhibition by **AR-C155858** on neuronal viability in the presence of a neurotoxic insult (e.g., amyloid-beta oligomers).

Materials:



- Embryonic day 18 (E18) rat or mouse pups
- Neurobasal medium supplemented with B27 and GlutaMAX
- Poly-D-lysine coated culture plates
- AR-C155858
- Neurotoxic agent (e.g., Aβ1-42 oligomers)
- Reagents for viability assays (e.g., MTT, LDH assay kit)
- Microplate reader

#### Procedure:

- Preparation of Primary Neuronal Cultures:
  - Dissect cortices or hippocampi from E18 embryos.
  - Dissociate the tissue into a single-cell suspension.
  - Plate the neurons on poly-D-lysine coated plates at a desired density.
  - Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.
- AR-C155858 and Neurotoxin Treatment:
  - Prepare solutions of AR-C155858 and the neurotoxic agent in culture medium.
  - On DIV 7-10, treat the neuronal cultures with different concentrations of AR-C155858 for a
    predetermined period (e.g., 24-48 hours) in the presence or absence of the neurotoxic
    agent. Appropriate controls (vehicle, AR-C155858 alone, neurotoxin alone) should be
    included.
- Assessment of Neuronal Viability:
  - Following the treatment period, assess neuronal viability using a standard assay such as the MTT assay (measures metabolic activity) or an LDH assay (measures membrane



integrity).

- For the MTT assay, incubate the cells with MTT reagent, followed by solubilization of the formazan product and measurement of absorbance.
- For the LDH assay, collect the culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.
- Data Analysis:
  - Calculate cell viability as a percentage of the vehicle-treated control.
  - Generate dose-response curves for AR-C155858 in the presence and absence of the neurotoxin to determine its effect on neuronal survival.

## **Mandatory Visualizations**





Click to download full resolution via product page



Caption: Signaling pathway of the Astrocyte-Neuron Lactate Shuttle and inhibition by **AR-C155858**.



Click to download full resolution via product page

Caption: Experimental workflow for studying the effect of **AR-C155858** on LTP in organotypic hippocampal slices.





Click to download full resolution via product page

Caption: Logical flow of **AR-C155858**'s mechanism of action in the context of neurodegeneration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. mdpi.com [mdpi.com]
- 2. AR-C155858 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AR-C155858 in Neurodegenerative Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667588#ar-c155858-in-studies-of-neurodegenerative-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com